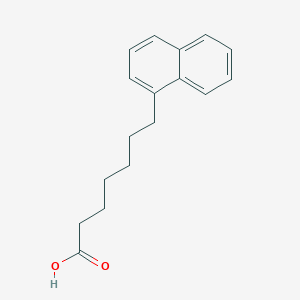
7-(Naphthalen-1-yl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Naphthalen-1-ylheptanoic acid is an organic compound characterized by a naphthalene ring attached to a heptanoic acid chain. This compound belongs to the class of naphthalene derivatives, which are known for their diverse biological and chemical properties. Naphthalene derivatives have been extensively studied for their antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of Grignard reagents, where a naphthylmagnesium bromide reacts with a heptanoic acid derivative under controlled conditions . Another approach involves the use of Friedel-Crafts acylation, where naphthalene is acylated with a heptanoic acid chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 7-naphthalen-1-ylheptanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Naphthalen-1-ylheptanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of naphthalen-1-ylheptanoic acid ketones or dicarboxylic acids.
Reduction: Formation of naphthalen-1-ylheptanol.
Substitution: Formation of halogenated naphthalene derivatives.
Applications De Recherche Scientifique
7-Naphthalen-1-ylheptanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-naphthalen-1-ylheptanoic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interfere with cellular processes such as enzyme inhibition and receptor binding. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism .
Comparaison Avec Des Composés Similaires
Naphthalene-1-acetic acid: Similar structure but with a shorter acetic acid chain.
Naphthalene-2-carboxylic acid: Differing position of the carboxylic acid group on the naphthalene ring.
Naphthalene-1,4-dicarboxylic acid: Contains two carboxylic acid groups on the naphthalene ring.
Uniqueness: 7-Naphthalen-1-ylheptanoic acid is unique due to its longer heptanoic acid chain, which may confer distinct physical and chemical properties compared to its shorter-chain analogs. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C17H20O2 |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
7-naphthalen-1-ylheptanoic acid |
InChI |
InChI=1S/C17H20O2/c18-17(19)13-4-2-1-3-8-14-10-7-11-15-9-5-6-12-16(14)15/h5-7,9-12H,1-4,8,13H2,(H,18,19) |
Clé InChI |
OTYCUXCZGNDFQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


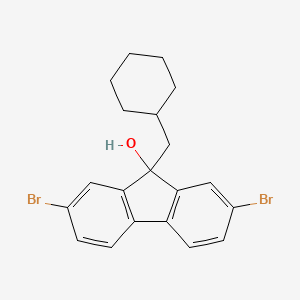
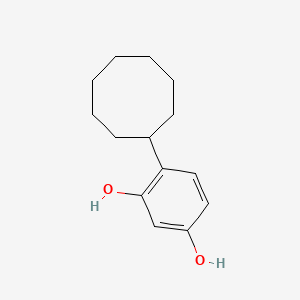
![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)
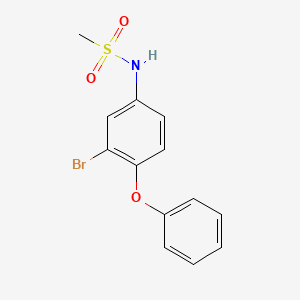
![2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
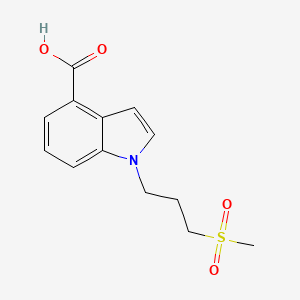
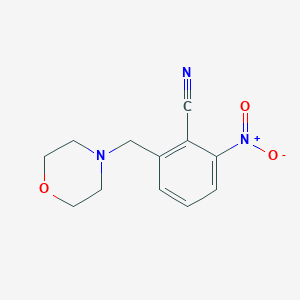
![2-[(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]ethanol](/img/structure/B13881745.png)

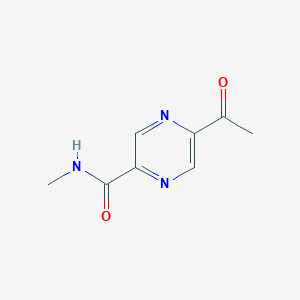
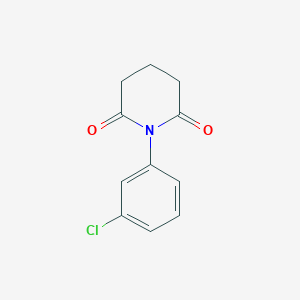
![4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B13881760.png)
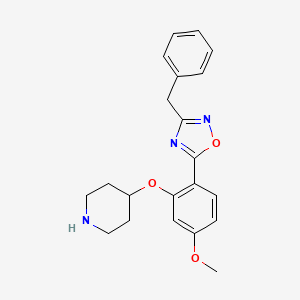
![Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]butanoate](/img/structure/B13881765.png)
